
3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is a chemical compound that has been studied for its various properties . It is an isoxazole derivative, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of this compound involves the palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate . The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The synthesis process involves a domino process, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .Molecular Structure Analysis
The molecular structure of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” is complex, with multiple reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond .Chemical Reactions Analysis
The chemical reactions involving “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” are interesting. Under certain conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . This suggests a possible competition between the two reducible sites in the molecule .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
Isoxazoles are commonly found in commercially available drugs, making them a privileged scaffold for drug discovery. Researchers have explored metal-free synthetic routes to synthesize isoxazoles due to the drawbacks associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). Notably, the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate followed by reaction with dipolarophiles yields ester-functionalized isoxazoles . These compounds can be further modified to enhance their pharmacological properties.
Antitubercular Activity
Recent studies have investigated isoxazole carboxylic acid methyl esters for their antitubercular potential. Some derivatives exhibited minimal inhibition against Staphylococcus aureus, indicating specificity toward Mycobacterium tuberculosis (Mtb) . The presence of specific functional groups (e.g., halogen moiety at m-/p- position and methoxy group at o- position) influenced their anti-TB potency .
Palladium Hydrogenation
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a close analog of our compound, has been studied for its palladium hydrogenation behavior. The molecule’s reducible sites (benzylic-like position and isoxazole N–O bond) create a competitive scenario during hydrogenation reactions .
Safety and Hazards
Orientations Futures
The future directions for the study of “3-p-Tolyl-isoxazole-5-carboxylic acid ethyl ester” and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Mécanisme D'action
Target of action
They are known to bind to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, isoxazoles can interact with their targets through various mechanisms, such as inhibiting or activating the target, or binding to the target and altering its function .
Biochemical pathways
Isoxazoles can affect various biochemical pathways depending on their specific targets. For example, some isoxazoles have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Esters, like the ethyl ester group in this compound, are known to undergo hydrolysis in the body, which can affect their bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis (cell death) in cancer cells .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the synthesis of isoxazoles can be affected by temperature and pH .
Propriétés
IUPAC Name |
ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-11(14-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSWNIDYMQSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[3-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2980186.png)
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980187.png)
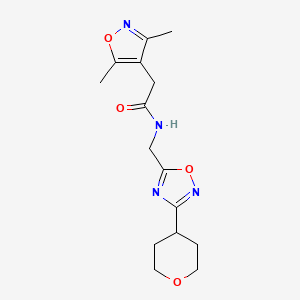
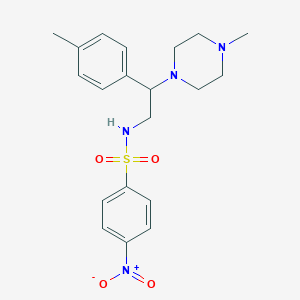
![Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate](/img/structure/B2980190.png)
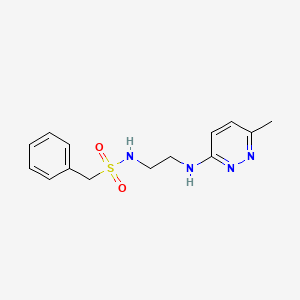
![N-(4-ethoxy-3-methoxybenzyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2980195.png)
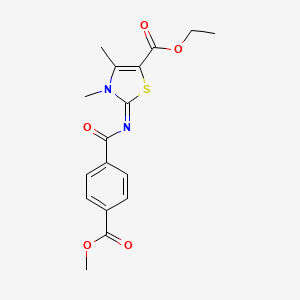


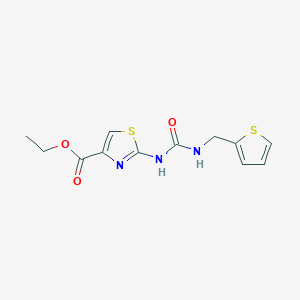
![3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2980205.png)
![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)
